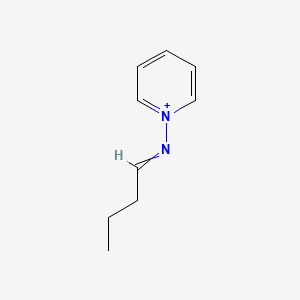
1-(Butylideneamino)pyridin-1-ium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Butylideneamino)pyridin-1-ium is a pyridinium salt, a class of compounds known for their diverse applications in organic synthesis, materials science, and pharmaceuticals. Pyridinium salts are structurally characterized by a positively charged nitrogen atom within the pyridine ring, which imparts unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Butylideneamino)pyridin-1-ium typically involves the reaction of pyridine with butylideneamine under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently protonated to yield the pyridinium salt .
Industrial Production Methods
Industrial production of pyridinium salts, including this compound, often employs similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pH, and reactant concentrations to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
1-(Butylideneamino)pyridin-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine N-oxide derivatives.
Reduction: Reduction reactions can convert the pyridinium salt back to the corresponding pyridine.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, leading to the formation of various substituted pyridinium salts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be employed under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include pyridine N-oxides, reduced pyridines, and various substituted pyridinium salts, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
1-(Butylideneamino)pyridin-1-ium has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: The compound has been studied for its potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent in various diseases.
Industry: It is utilized in the production of materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 1-(Butylideneamino)pyridin-1-ium involves its interaction with molecular targets such as enzymes and receptors. The positively charged nitrogen atom in the pyridinium ring can form electrostatic interactions with negatively charged sites on proteins, influencing their activity and function. This interaction can lead to various biological effects, including inhibition of enzyme activity and modulation of receptor signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Pyridinium chloride
- Pyridinium bromide
- N-methylpyridinium iodide
Uniqueness
1-(Butylideneamino)pyridin-1-ium is unique due to its specific structural features, such as the butylideneamino group, which imparts distinct chemical reactivity and biological activity compared to other pyridinium salts. This uniqueness makes it a valuable compound for specialized applications in research and industry .
Eigenschaften
CAS-Nummer |
823817-66-9 |
|---|---|
Molekularformel |
C9H13N2+ |
Molekulargewicht |
149.21 g/mol |
IUPAC-Name |
N-pyridin-1-ium-1-ylbutan-1-imine |
InChI |
InChI=1S/C9H13N2/c1-2-3-7-10-11-8-5-4-6-9-11/h4-9H,2-3H2,1H3/q+1 |
InChI-Schlüssel |
OBJDPTHDNYSECF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC=N[N+]1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,2-Propanediol, 2-[(1R,2R,4R)-2-hydroxy-4-methylcyclohexyl]-, (2S)-](/img/structure/B14234037.png)
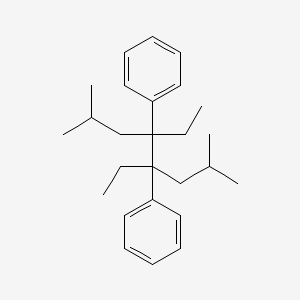
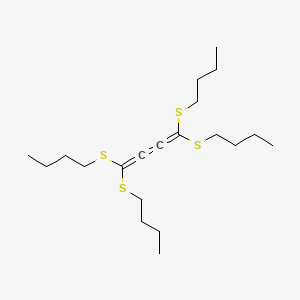
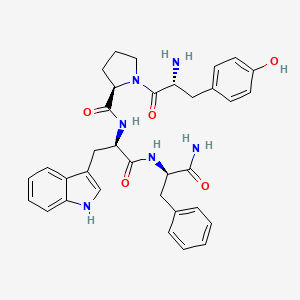
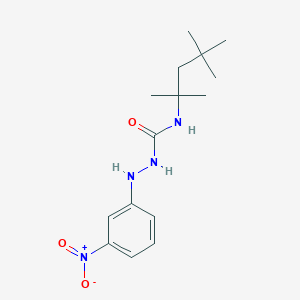
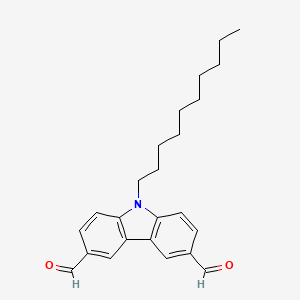
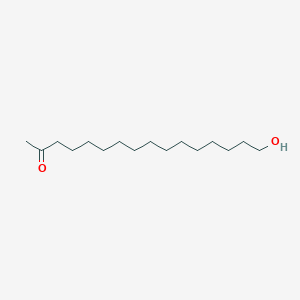
![2-[4-(6-Methyl-2H-1,3-benzoxazin-3(4H)-yl)phenyl]ethan-1-ol](/img/structure/B14234077.png)
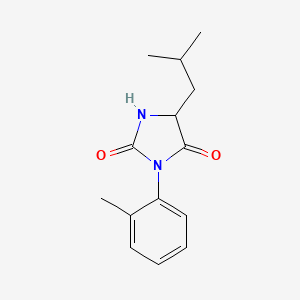

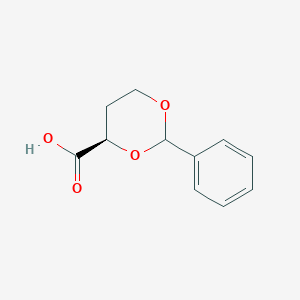
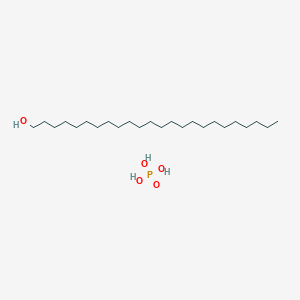
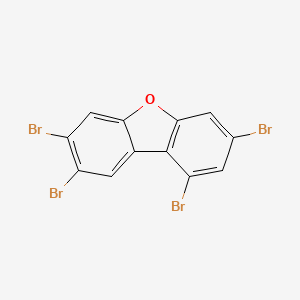
![6-[5-Butanoyl-6-(dimethylamino)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14234107.png)
